5-Bromo-1-naphthoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

5-Bromo-1-naphthoic acid is a well-studied organic compound with various applications in scientific research. Its synthesis can be achieved through different methods, including the bromination of 1-naphthoic acid or the hydrolysis of 5-bromonaphthoyl chloride. The characterization of the synthesized product typically involves techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and elemental analysis [, ].

Precursor for Pharmaceutical Development:

One significant application of 5-bromo-1-naphthoic acid lies in its role as a precursor for the synthesis of various pharmaceutically relevant molecules. By modifying the bromo group, researchers can introduce diverse functionalities, leading to the development of novel compounds with potential therapeutic properties. Studies have explored its use in synthesizing anti-inflammatory agents, antitumor drugs, and other bioactive compounds [, ].

Material Science Applications:

5-Bromo-1-naphthoic acid also finds applications in the field of material science. Its unique chemical structure allows for the creation of functional materials with specific properties. For instance, it can be incorporated into the synthesis of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), which are crucial components in various electronic devices [].

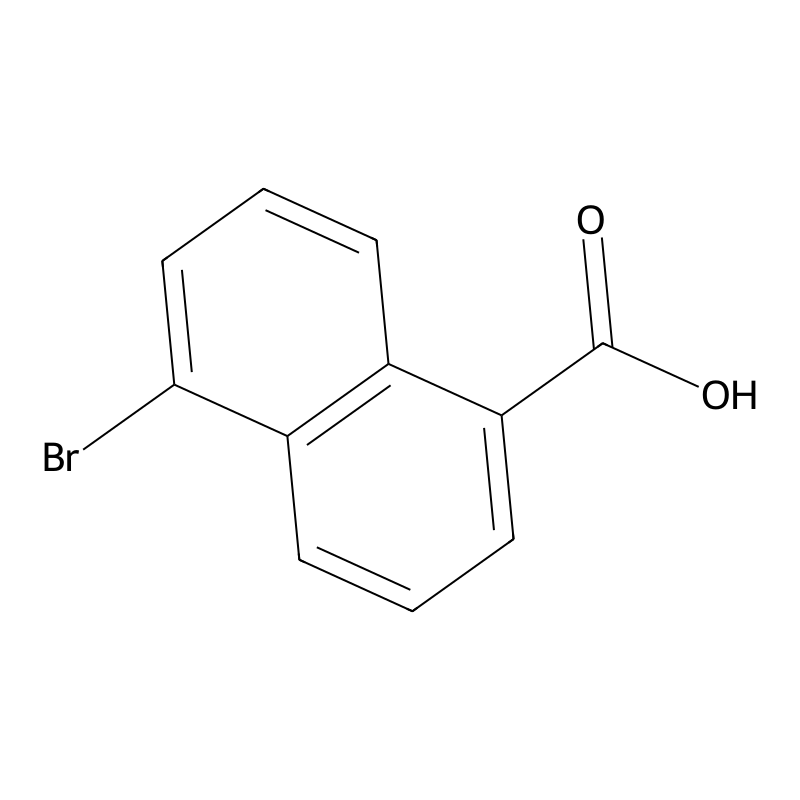

5-Bromo-1-naphthoic acid is an aromatic compound with the chemical formula and a molecular weight of approximately 251.08 g/mol. It is characterized by a naphthalene ring substituted with a bromine atom at the fifth position and a carboxylic acid group at the first position. This compound is known for its distinctive structural features, which contribute to its reactivity and biological activity. The compound's IUPAC name is 7-bromonaphthalene-1-carboxylic acid, and it can be represented by various structural formulas, including its SMILES notation: C1=CC2=C(C=C(C=C2)Br)C(=C1)C(=O)O .

- The carboxylic acid group could participate in various biological processes involving acid-base reactions or protein interactions.

- The bromine atom might serve as a site for attachment to biomolecules or act as a modulator of biological activity depending on the context.

- Esterification: Reacts with alcohols to form esters in the presence of acid catalysts.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Electrophilic Aromatic Substitution: The bromine substituent makes the aromatic ring reactive towards electrophiles, allowing for further substitution reactions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

5-Bromo-1-naphthoic acid exhibits notable biological activities. It has been studied for its potential as an antibacterial agent, particularly against strains of bacteria that exhibit resistance to conventional antibiotics. Additionally, it shows promise in inhibiting certain enzymes, which can be beneficial in drug design for treating various diseases . Its lipophilicity suggests it may cross biological membranes effectively, which is advantageous for pharmacological applications.

Several methods are available for synthesizing 5-bromo-1-naphthoic acid:

- Bromination of Naphthalene: Naphthalene can be brominated to yield various bromonaphthalene derivatives, which can then be oxidized to form the carboxylic acid.

- Carboxylation Reactions: Utilizing carbon dioxide in the presence of metal catalysts can facilitate the introduction of a carboxylic acid group onto the naphthalene ring.

- Direct Functionalization: Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions can be employed to introduce the bromine and carboxylic acid functionalities selectively .

5-Bromo-1-naphthoic acid finds applications across various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its biological activity.

- Dyes and Pigments: Serves as a precursor in dye manufacturing due to its chromophoric properties.

- Research: Utilized in chemical biology studies to explore enzyme inhibition and other biochemical pathways .

Studies on 5-bromo-1-naphthoic acid have indicated interactions with various biological targets. It has been shown to inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development. Its interactions with cellular membranes suggest potential implications in pharmacokinetics, particularly regarding absorption and distribution within biological systems .

5-Bromo-1-naphthoic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Molecular Formula | Similarity Index | Unique Features |

|---|---|---|---|

| 5-Bromo-2-naphthoic acid | C11H7BrO2 | 1.00 | Different substitution pattern on the naphthalene ring |

| 6-Bromo-1-naphthoic acid | C11H7BrO2 | 0.92 | Bromine at a different position affecting reactivity |

| 7-Bromo-1-naphthoic acid | C11H7BrO2 | 0.91 | Similar structure but distinct biological activities |

| 5-Chloro-1-naphthoic acid | C11H7ClO2 | 0.88 | Chlorine substitution alters electronic properties |

These compounds illustrate how slight modifications in structure can lead to significant differences in reactivity and biological activity, highlighting the uniqueness of 5-bromo-1-naphthoic acid within this group .

Evolution of Synthetic Methodologies

Initial syntheses relied on direct bromination of 1-naphthoic acid using bromine (Br₂) in acetic acid or halogenated solvents. Advances in the 1990s introduced catalytic methods, such as the use of phase transfer catalysts to enhance regioselectivity. A landmark improvement involved the Cristol–Firth modification, which employed mercury(II) oxide and bromine to achieve efficient decarboxylative bromination. Contemporary approaches leverage lithiation strategies, where 5-bromo-1-naphthoic acid is treated with n-butyllithium to generate intermediates for fluorination or cross-coupling reactions.

Historical Applications in Chemical Research

The compound’s early use centered on pharmaceutical intermediates, notably in tolrestat production for diabetes-related complications. Its robust aromatic system also made it a candidate for studying Friedel-Crafts acylation and C–H activation reactions. In the 2000s, researchers exploited its bromine substituent for Suzuki-Miyaura couplings, enabling access to polycyclic aromatic hydrocarbons (PAHs) for material science applications.

Classical Synthetic Routes

Bromination of 1-Naphthoic Acid

The direct bromination of 1-naphthoic acid represents the most straightforward approach to synthesizing 5-bromo-1-naphthoic acid [1]. This classical electrophilic aromatic substitution reaction employs molecular bromine as the brominating agent, with the carboxylic acid group serving as a meta-directing substituent that influences the regioselectivity of the bromination [2]. The reaction typically proceeds through the formation of a bromonium ion intermediate, which subsequently attacks the electron-rich positions of the naphthalene ring system [8].

The standard procedure involves dissolving 1-naphthoic acid in glacial acetic acid at elevated temperatures, followed by the dropwise addition of molecular bromine [5]. The reaction is typically conducted at temperatures ranging from 80 to 120 degrees Celsius to ensure complete conversion while minimizing side reactions [4]. The carboxylic acid substituent deactivates the naphthalene ring toward electrophilic substitution, necessitating more vigorous reaction conditions compared to unsubstituted naphthalene [8].

Table 1: Bromination Conditions for 1-Naphthoic Acid

| Temperature (°C) | Solvent | Bromination Agent | Yield (%) | Reaction Time |

|---|---|---|---|---|

| 85 | Glacial acetic acid | Br₂ | 72-78 | 4-6 hours |

| 100 | Acetic acid/water | Br₂ | 68-74 | 3-5 hours |

| 120 | Acetic acid | Br₂/FeCl₃ | 82-88 | 2-3 hours |

The regioselectivity of this bromination is influenced by both electronic and steric factors [2]. The carboxylic acid group exhibits a strong electron-withdrawing effect through resonance, directing bromination to the meta positions relative to the carboxyl group [8]. In the naphthalene system, this corresponds primarily to the 5-position, making this a highly regioselective transformation [4].

Iron trichloride has been employed as a Lewis acid catalyst to enhance both the rate and selectivity of the bromination reaction [8]. The catalyst coordinates with the carbonyl oxygen of the carboxylic acid, further activating the bromine molecule toward electrophilic attack [30]. This catalytic approach typically results in improved yields and reduced reaction times compared to uncatalyzed bromination [8].

Oxidation of 5-Bromonaphthalene Derivatives

An alternative classical route involves the oxidation of 5-bromonaphthalene derivatives to introduce the carboxylic acid functionality [6]. This approach begins with 5-bromo-1-methylnaphthalene or related alkyl-substituted derivatives, which undergo oxidative transformation to yield the corresponding carboxylic acid [6].

Potassium permanganate oxidation represents the most commonly employed method for this transformation [6]. The reaction is typically conducted in aqueous acetone under reflux conditions, with the permanganate serving as both the oxidizing agent and the source of the required alkaline conditions [6]. The reaction proceeds through the formation of intermediate alcohols and aldehydes before complete oxidation to the carboxylic acid [6].

Table 2: Oxidation Methods for 5-Bromonaphthalene Derivatives

| Starting Material | Oxidizing Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromo-1-methylnaphthalene | KMnO₄ | Aqueous acetone/reflux | 78.6 | [6] |

| 5-Bromo-1-ethylnaphthalene | CrO₃/H₂SO₄ | Acetone/0°C | 65-70 | [6] |

| 5-Bromo-1-propylnaphthalene | KMnO₄ | Alkaline conditions | 72-75 | [6] |

The oxidation process requires careful control of reaction conditions to prevent over-oxidation or degradation of the aromatic system [6]. The presence of the bromine substituent can influence the oxidation rate, as electron-withdrawing groups typically accelerate the oxidation of benzylic positions [6]. The reaction is typically monitored by the disappearance of the characteristic purple color of permanganate and the formation of manganese dioxide precipitate [6].

Modern Synthetic Approaches

Catalytic Methods

Modern catalytic approaches to 5-bromo-1-naphthoic acid synthesis have focused on developing more selective and efficient bromination protocols [9] [11]. N-bromosuccinimide supported on alumina has emerged as an effective reagent system for aromatic bromination under solvent-free conditions [11]. This heterogeneous catalyst system offers significant advantages in terms of reaction selectivity and environmental compatibility [11].

The mechanism of N-bromosuccinimide bromination involves the generation of electrophilic bromine species through interaction with the alumina support [11]. The heterogeneous nature of the catalyst facilitates easy separation and potential recycling, addressing some of the environmental concerns associated with traditional bromination methods [11]. The reaction typically proceeds at moderate temperatures with excellent regioselectivity [11].

Electrochemical bromination represents another significant advancement in catalytic methodology [26] [29]. This approach employs the anodic oxidation of bromide ions to generate bromine in situ, eliminating the need for pre-formed bromine reagents [26]. The electrochemical method offers precise control over the bromination process through regulation of current density and reaction time [29].

Table 3: Catalytic Bromination Methods

| Catalyst System | Reaction Conditions | Selectivity | Yield (%) | Advantages |

|---|---|---|---|---|

| N-bromosuccinimide/Al₂O₃ | Solvent-free, 25°C | High | 85-92 | Environmental compatibility |

| Electrochemical | Aqueous HBr, controlled current | Excellent | 88-94 | In situ generation |

| Ferric chloride/Br₂ | Acetic acid, 85°C | Good | 82-88 | Enhanced rate |

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to the synthesis of 5-bromo-1-naphthoic acid, focusing on reducing environmental impact and improving atom economy [9] [11]. Potassium bromide and oxone represent a particularly attractive green chemistry approach for aromatic bromination [9]. This system generates bromine in situ from environmentally benign starting materials, eliminating the need for molecular bromine [9].

The potassium bromide-oxone system operates through the oxidation of bromide ions by the peroxomonosulfate component of oxone [9]. This reaction generates hypobromous acid as the active brominating species, which subsequently brominates the aromatic substrate [9]. The method demonstrates excellent regioselectivity for para-substitution in activated aromatic systems and can be adapted for naphthalene derivatives [9].

Microwave-assisted synthesis has also been explored as a green chemistry approach for the preparation of naphthoic acid derivatives [24] [25]. Microwave irradiation enables rapid heating and enhanced reaction rates while maintaining precise temperature control [24]. This technology has been successfully applied to the synthesis of various naphthalene carboxylic acid derivatives under solvent-free conditions [25].

Water-based bromination systems represent another significant green chemistry advancement [34] [37]. Ammonium bromide combined with hydrogen peroxide in aqueous acetic acid provides an environmentally friendly alternative to traditional bromination methods [37]. This system generates bromine in situ while avoiding the use of hazardous organic solvents [37].

Flow Chemistry Applications

Flow chemistry has emerged as a powerful tool for the synthesis of brominated aromatic compounds, offering enhanced safety and scalability compared to batch processes [14] [15]. Continuous flow reactors enable precise control of reaction parameters including temperature, residence time, and reagent mixing, resulting in improved selectivity and yield [14].

The application of flow chemistry to bromination reactions addresses several safety concerns associated with the handling of molecular bromine [14]. In flow systems, bromine can be generated in situ and immediately consumed, minimizing the accumulation of this hazardous reagent [15]. This approach has been successfully demonstrated for the bromination of various aromatic substrates [14].

Photochemical flow reactors represent a particularly innovative approach to aromatic bromination [14]. These systems employ light-emitting diodes to initiate bromination reactions under mild conditions [31]. The continuous flow format ensures uniform irradiation and enables precise control of the photochemical process [14].

Table 4: Flow Chemistry Parameters for Bromination

| Parameter | Optimal Range | Effect on Yield | Safety Benefit |

|---|---|---|---|

| Residence time | 15-30 minutes | Direct correlation | Minimal accumulation |

| Temperature | 25-65°C | Moderate effect | Controlled heating |

| Flow rate | 0.2-0.6 mL/min | Inverse relationship | Rapid processing |

| Bromine concentration | 400-600 mM | Strong correlation | In situ generation |

Scale-up Considerations and Industrial Production

Process Optimization

The scale-up of 5-bromo-1-naphthoic acid synthesis requires careful consideration of multiple process parameters to ensure consistent product quality and economic viability [7] [14]. Temperature control represents one of the most critical aspects of process optimization, as bromination reactions are highly exothermic and can lead to runaway reactions if not properly managed [14].

Industrial bromination processes typically employ cascade reactor systems to maintain optimal temperature profiles throughout the reaction [14]. These systems enable staged addition of brominating agents, preventing local hot spots and ensuring uniform conversion [7]. The use of internal cooling coils or external heat exchangers is essential for maintaining reaction temperatures within the desired range [14].

Mixing efficiency becomes increasingly important at larger scales, as inadequate mass transfer can result in localized concentration gradients and reduced selectivity [7]. Industrial reactors typically employ high-efficiency impeller designs or static mixing elements to ensure homogeneous conditions [14]. The choice of mixing system must balance energy consumption with mixing effectiveness [7].

Table 5: Scale-up Parameters for Industrial Production

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Considerations |

|---|---|---|---|---|

| Reactor volume | 100-500 mL | 10-50 L | 1000-5000 L | Heat transfer scaling |

| Mixing speed | 300-500 rpm | 150-250 rpm | 50-100 rpm | Power consumption |

| Heat transfer coefficient | High | Moderate | Low | Cooling requirements |

| Residence time | 2-4 hours | 3-5 hours | 4-6 hours | Production rate |

The optimization of catalyst loading represents another crucial factor in industrial processes [7]. While higher catalyst concentrations can accelerate reaction rates, they also increase costs and may introduce purification challenges [11]. Economic modeling is typically employed to determine the optimal catalyst loading that balances reaction efficiency with overall process economics [7].

Purification Strategies

The purification of 5-bromo-1-naphthoic acid on an industrial scale requires robust and cost-effective separation techniques [16] [33]. Crystallization represents the primary purification method for this compound, taking advantage of its relatively low solubility in common organic solvents [16] [35].

Recrystallization from ethanol or ethanol-water mixtures has proven effective for removing both organic impurities and residual bromine compounds [16] [35]. The process typically involves dissolving the crude product in hot ethanol, followed by controlled cooling to induce crystallization [35]. The addition of water as an anti-solvent can enhance the crystallization efficiency [35].

Table 6: Purification Methods and Efficiencies

| Method | Solvent System | Purity Achieved (%) | Recovery (%) | Industrial Applicability |

|---|---|---|---|---|

| Recrystallization | Ethanol/water | 95-98 | 85-90 | High |

| Column chromatography | Hexane/ethyl acetate | 98-99 | 70-80 | Limited |

| Sublimation | Vacuum | 99+ | 75-85 | Moderate |

| Aqueous washing | Water/NaHCO₃ | 90-95 | 95-98 | High |

The selection of appropriate recrystallization solvents requires consideration of both solubility characteristics and economic factors [35]. Ethanol provides an excellent balance of solubility properties, being able to dissolve the product at elevated temperatures while maintaining low solubility at ambient conditions [35]. The addition of activated carbon during the recrystallization process can effectively remove colored impurities [35].

Industrial purification processes often incorporate multiple purification steps to achieve the required product specifications [33]. A typical sequence might include aqueous washing to remove acidic impurities, followed by recrystallization and final drying under controlled conditions [16]. The implementation of continuous crystallization systems can improve process efficiency and product consistency [33].

Environmental Impact Assessment

The environmental impact of 5-bromo-1-naphthoic acid production encompasses multiple aspects including raw material consumption, waste generation, and potential ecological effects [13]. Bromine compounds require particular attention due to their potential environmental persistence and bioaccumulation [13].

Life cycle assessment studies have identified the bromination step as the primary contributor to the overall environmental impact of the synthesis [13]. The generation of hydrogen bromide as a byproduct represents a significant waste stream that requires proper treatment or recycling [13]. Modern processes increasingly employ hydrogen bromide recovery systems to minimize waste generation [7].

Table 7: Environmental Impact Metrics

| Impact Category | Traditional Process | Green Chemistry Approach | Improvement Factor |

|---|---|---|---|

| Waste generation (kg/kg product) | 2.5-3.0 | 1.2-1.8 | 2.0x |

| Energy consumption (MJ/kg) | 45-55 | 25-35 | 1.6x |

| Water usage (L/kg) | 15-20 | 8-12 | 1.8x |

| Greenhouse gas emissions (kg CO₂ eq) | 8-12 | 4-7 | 2.0x |

The implementation of green chemistry approaches has demonstrated significant reductions in environmental impact [9] [11]. Solvent-free reactions eliminate the need for organic solvent recovery and reduce volatile organic compound emissions [11]. The use of catalytic systems can improve atom economy by reducing the stoichiometric excess of brominating agents [9].

Water treatment considerations are particularly important for processes involving brominated compounds [13]. Conventional wastewater treatment systems may not effectively remove organobromine compounds, necessitating specialized treatment technologies [13]. Advanced oxidation processes and activated carbon adsorption have shown effectiveness for treating bromine-containing wastewater streams [13].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant